Guanosine 5'-triphosphate trisodium salt hydrate

Enzyme kinetics ATPase Nucleotide specificity

GTP trisodium salt (CAS 36051-31-7) is the unmodified purine nucleotide reference standard. Unlike hydrolysis-resistant analogs (GTPγS, GppNHp), it preserves reversible GTPase cycling and native binding kinetics (Km: 0.32 μM). This eliminates artifactual G-protein trapping in GPCR signaling, enzyme kinetics, and crystallography studies. The sodium counterion form ensures defined aqueous solubility (100 mg/mL). BenchChem supplies ≥99% purity, validated for IVT and GMP workflows.

Molecular Formula C10H15N5Na3O15P3
Molecular Weight 607.14 g/mol
Cat. No. B15571892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-triphosphate trisodium salt hydrate
Molecular FormulaC10H15N5Na3O15P3
Molecular Weight607.14 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N5O14P3.3Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1
InChIKeyNRLVOUBWXGSSNU-ZVQJTLEUSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GTP Trisodium Salt: Specifications and Bioactivity


Guanosine 5'-triphosphate trisodium salt hydrate (GTP·trisodium·hydrate, CAS 36051-31-7) is a purine nucleoside triphosphate and the hydrated trisodium salt form of GTP . As the native substrate for G-protein signaling, RNA synthesis, and microtubule polymerization, GTP functions as a high-energy phosphate donor and molecular switch . The trisodium salt hydrate formulation provides enhanced aqueous solubility compared to alternative counterion forms . While GTP shares structural homology with other purine triphosphates such as ATP, ITP, and XTP, its biological selectivity is conferred by distinct enzyme active site recognition and by its unique role as a substrate for GTP-specific enzymes including GTPases, guanylate cyclases, and tubulin [1].

Substrate Native GTP for GTPase and G-protein activation studies
Reference Unmodified standard for GTP analog performance comparison
Formulation Trisodium salt with defined aqueous solubility for stock preparation

GTP Trisodium Salt Irreplaceability vs. Analogs


Substituting GTP·trisodium·hydrate with alternative purine triphosphates or synthetic GTP analogs introduces quantitative deviations in enzyme kinetics, signaling potency, and polymer dynamics. ATP, despite being the most abundant intracellular nucleotide, exhibits approximately 245-fold higher affinity for the (Na+ + K+)-ATPase nucleotide binding site compared to GTP, demonstrating that even closely related purine triphosphates are not functionally interchangeable at the molecular recognition level [1]. Non-hydrolyzable GTP analogs such as GTPγS and GMPPNP, while frequently employed as GTP surrogates, show distinct pharmacological profiles in GPCR activation assays and produce aberrant tubulin polymerization products when substituted for native GTP [2]. The trisodium hydrate counterion selection further differentiates this formulation from disodium or free acid forms, with the trisodium salt enabling 100 mg/mL aqueous solubility—a practical procurement consideration for high-concentration stock preparation . The following quantitative evidence establishes the specific experimental contexts where substitution leads to measurable divergence.

Substituting GTPγS or GppNHp may alter enzyme-substrate binding kinetics compared to native GTP.
Hydrolysis-resistant analogs persist longer, producing a non-physiological nucleotide environment.
Analog affinity hierarchy differs — GTPγS binds eIF-2 with greater affinity, shifting competition dynamics.
GppNHp-induced adenylate cyclase activation is irreversible, decoupling from native GTPase cycling.

GTP Trisodium Salt vs. Analogs: Quantitative Evidence


Membrane Enzymatic Half-Life vs. Non-Hydrolyzable Analogs

In direct head-to-head comparison using purified (Na+ + K+)-ATPase, GTP and ATP were evaluated as substrates under identical assay conditions. GTP exhibits dramatically lower enzyme affinity than ATP, with Km values for GTP ranging from 50 to 170 μM compared to 0.1-0.2 μM for ATP, depending on Na+ concentration [1]. This represents an approximately 245-fold difference in apparent affinity under phosphorylation conditions, with the optimal Na+ concentration for GTP phosphorylation being 3.6 mM versus 1.1 mM for ATP [1]. Furthermore, K+ stimulation of hydrolytic activity increased ATP-driven activity 30-fold but only 2-fold for GTP, demonstrating that GTP and ATP engage the enzyme through distinct kinetic mechanisms [1].

Enzymatic half-life
Head-to-head
GTP <5 min vs analogs 10–30 min (≥6-fold)
Rapid GTP cycling enables dynamic assay conditions; analogs create prolonged signal.
Membrane incubation, TLC analysis
Enzyme kinetics ATPase Nucleotide specificity

Apparent Km Shift with GTPγS in Low-Km GTPase

In a direct head-to-head comparison examining guanine nucleotide modulation of CRF receptor agonist binding, the potency order for G-protein uncoupling was GTPγS > Gpp(NH)p > GTP, with median effective dose (ED50) values of approximately 20-45 nM for GTPγS, 200-800 nM for Gpp(NH)p, and 2500-3000 nM for native GTP [1]. This represents an approximately 100-fold difference in potency between native GTP and the non-hydrolyzable analog GTPγS under identical assay conditions using stable CRF1- and CRF2-expressing cell lines [1]. The adenosine nucleotide ATP was ineffective at altering binding at equimolar concentrations (ED50 > 10,000 nM), confirming the specificity of the guanine nucleotide effect [1].

Low-Km GTPase Km(app)
Head-to-head
2.3× lower for GTPγS
GTP 0.32 μM vs GTPγS 0.14 μM
Analog has higher apparent affinity, confounding direct concentration-equivalent substitution.
NG108-15 membranes, competitive inhibition
GPCR signaling G-protein activation CRF receptor

eIF-2 Competitive Binding Affinity

In a direct head-to-head competition analysis with Chikungunya virus (CHIKV) nsP1 methyltransferase, the binding affinities of GTP and structurally related purine triphosphate analogs were quantified via Ki determination. XTP (xanthosine triphosphate) exhibited a Ki of 4.02 × 10⁻⁷ M, representing a 0.74-fold change relative to GTP (Ki = 5.46 × 10⁻⁷ M, set as reference fold change = 1) [1]. This indicates that XTP binds to the nsP1 GTP-binding site with approximately 26% higher affinity than native GTP. In contrast, ATP exhibited a Ki of 3.34 × 10⁻⁶ M, a 6.12-fold change (6.12× lower affinity than GTP), while UTP and CTP showed even greater fold changes of 8.17 and 12.71, respectively [1].

eIF-2 binding affinity rank
Head-to-head
GTP rank 7/8 GTPγS ≥4
GTPγS binds eIF-2 more strongly, altering translation initiation kinetics.
[³H]GDP·eIF-2 competition assay, Xenopus oocytes
Antiviral target nsP1 methyltransferase CHIKV

Reversibility of Adenylate Cyclase Activation

The trisodium salt hydrate form of GTP (GTP·trisodium·hydrate) demonstrates aqueous solubility of 100 mg/mL (equivalent to 169.74 mM) at 25°C, as verified by in-house solubility testing . This represents a measurable formulation advantage over the disodium salt, which typically achieves water solubility of approximately 50 mg/mL under comparable conditions . The trisodium salt is insoluble in both DMSO and ethanol, confirming that aqueous buffer systems are the exclusive solvent choice for this formulation . This solubility profile eliminates DMSO as a potential confounding variable in cell-based assays requiring solvent compatibility assessment.

Adenylate cyclase activation reversibility
Head-to-head
GTP: reversible after wash; GppNHp: persistent activation
Irreversible GppNHp activation decouples enzyme from dynamic regulation.
Bovine corpus-luteum membranes, Lubrol-PX assay
Solubility Formulation Procurement specification

Aqueous Solubility for Stock Preparation

Sedimentation velocity analysis of purified tubulin revealed that GTP and its gamma-phosphate-modified analogs produce distinct conformational outcomes in magnesium-induced 42S double ring formation. Nucleotide analogs with altered P-O-P bonds (GMPPCP, GMPPNP) did not support ring formation at the protein concentrations examined, whereas GTP supported ring formation under identical conditions [1]. Tubulin-GTPγF formed rings to an extent slightly greater than tubulin-GTP, while tubulin-GTPγS formed rings to approximately the same extent as tubulin-GDP [1]. Notably, both GTPγS and GTPγF are inhibitors of microtubule assembly despite their ability to support ring formation, demonstrating that ring formation and assembly competency are not coupled [1].

Aqueous solubility (25°C)
Supporting evidence
100 mg/mL (169.74 mM)
Supports concentrated stock preparation for consistent assay conditions.
Sodium salt specification; water, in vitro
Tubulin Microtubule dynamics Conformational control

GTP Trisodium Salt: Validated Applications


Dynamic G-Protein Activation and GTPase Cycling Assays

For GPCR functional studies where the native kinetics of G-protein activation, GDP/GTP exchange, and GTP hydrolysis are the experimental variables of interest, native GTP·trisodium·hydrate is the required substrate. The 100-fold potency difference between GTP and GTPγS (ED50 2500-3000 nM vs. 20-45 nM) documented in CRF receptor assays demonstrates that non-hydrolyzable analogs produce pharmacologically distinct activation profiles [1]. Native GTP enables reversible G-protein activation that more closely mimics physiological signaling dynamics, whereas GTPγS produces sustained, irreversible activation suitable only for endpoint or maximal response readouts.

GMP In Vitro Transcription for mRNA Manufacturing

The trisodium salt hydrate formulation's 100 mg/mL aqueous solubility enables preparation of concentrated nucleotide stocks for applications requiring high GTP concentrations. This is particularly relevant for in vitro transcription reactions (typically 1-5 mM GTP final concentration), tubulin polymerization assays (0.5-5 mM GTP), and GTPase activity assays where concentrated stocks minimize solvent volume addition to reaction mixtures [1]. The 2-fold solubility advantage over the disodium salt formulation (50 mg/mL) translates to half the pipetting volume for equivalent nucleotide delivery [2].

Crystallography of Native GTP-Bound Conformations

For investigators characterizing enzymes with dual nucleotide specificity or developing GTP-competitive inhibitors, the quantitative discrimination between GTP and other purine triphosphates is critical. The 245-fold difference in Km between GTP and ATP for (Na+ + K+)-ATPase, combined with the differential effects of K+ stimulation (30-fold for ATP vs. 2-fold for GTP), provides a validated benchmark for enzyme specificity studies [1]. Additionally, the 1.36-fold higher nsP1 binding affinity of XTP relative to GTP establishes XTP as a relevant comparator for alphavirus methyltransferase inhibitor screening [3].

Standardized Positive Control for Analog Functional Assays

In tubulin polymerization and microtubule dynamics research, native GTP is required to recapitulate physiological microtubule behavior including dynamic instability driven by GTP hydrolysis. Non-hydrolyzable analogs such as GMPPNP produce aberrant polymerization products—including cold-stable amorphous polymers not observed with native GTP—and fail to support multiple assembly cycles in the absence of E-site GTP [1]. The differential effects of GTP analogs on 42S ring formation further demonstrate that native GTP is essential for studies examining the conformational coupling between nucleotide state and tubulin quaternary structure [2].

Application
Selection Property
Validation Focus
G-protein activation / GTPase cycling assays
Native reversible GTP substrate
Temporal hydrolysis kinetics and transient activation
In vitro transcription for mRNA manufacturing
Pharmaceutical-grade sodium salt solution
Batch-to-batch consistency and GMP compliance
GTP-bound protein crystallography
Native GTP-bound conformation
Structural comparison vs analog-bound states
Analog functional assay calibration
Unmodified reference standard
Baseline normalization against analog supershift

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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